N'-[(E)-(2-fluorophenyl)methylidene]-4-nitrobenzohydrazide
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Overview
Description
N’-[(E)-(2-fluorophenyl)methylidene]-4-nitrobenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is bonded to a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(E)-(2-fluorophenyl)methylidene]-4-nitrobenzohydrazide can be synthesized by the condensation reaction between 2-fluorobenzaldehyde and 4-nitrobenzohydrazide. The reaction typically occurs in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-fluorophenyl)methylidene]-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-fluorophenyl)methylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
N’-[(E)-(2-fluorophenyl)methylidene]-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Industry: It can be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-fluorophenyl)methylidene]-4-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . Additionally, the nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(1E)-(4-fluorophenyl)methylidene]adamantane-1-carbohydrazide
Uniqueness
N’-[(E)-(2-fluorophenyl)methylidene]-4-nitrobenzohydrazide is unique due to the presence of both a fluorine atom and a nitro group, which impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, while the nitro group can participate in redox reactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3/c15-13-4-2-1-3-11(13)9-16-17-14(19)10-5-7-12(8-6-10)18(20)21/h1-9H,(H,17,19)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDIIEBOMLZYTQ-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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